PFM01 is a synthetic compound classified as an endonuclease inhibitor, specifically targeting the MRE11 protein within the DNA repair pathway. Its chemical structure is defined as (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone, with a CAS number of 1558598-41-6. PFM01 plays a significant role in the modulation of DNA double-strand break repair mechanisms, particularly influencing non-homologous end-joining processes while inhibiting homologous recombination pathways .
The synthesis of PFM01 involves modifications to the core structure of the earlier MRE11 inhibitor Mirin. The compound is synthesized through a series of reactions that incorporate a rhodanine ring and an isobutyl group. The initial design focused on enhancing the selectivity and potency of the compound against MRE11 by altering functional groups on the pseudothiohydantoin core. The synthetic method allows for high yields and achirality, making it suitable for biological applications. Key steps in the synthesis include:
PFM01 exhibits a complex molecular structure characterized by its thiazolidinone framework, which contributes to its biological activity. The structure can be described as follows:
Data from crystallographic studies indicate that PFM01 binds effectively to the active site of MRE11, influencing its conformational dynamics and enzymatic activity .
PFM01 participates in specific biochemical interactions primarily through its inhibition of MRE11's nuclease activity. The compound's mechanism involves:
The technical details surrounding these reactions highlight PFM01's role in modulating the enzymatic processes critical for maintaining genomic stability .
The mechanism by which PFM01 exerts its effects involves several key processes:
Data supporting this mechanism include structural analyses that demonstrate how PFM01 stabilizes specific conformations of MRE11 that are less conducive to endonuclease activity.
PFM01 possesses several notable physical and chemical properties:
These properties are essential for its application in biochemical research and therapeutic contexts .
PFM01 serves various scientific purposes, including:
The development of PFM01 (N-alkylated Mirin derivative) exemplifies a structure-guided approach to achieve selective inhibition of MRE11 endonuclease activity. The initial discovery stemmed from efforts to overcome the limitations of Mirin, a compound identified for its ability to inhibit MRE11 exonuclease activity but lacking endonuclease specificity. Through high-resolution X-ray crystallography studies of Thermotoga maritima Mre11 (TmMre11) bound to Mirin, researchers identified a critical binding pocket adjacent to the His61 residue (corresponding to His63 in human MRE11) within the nuclease domain. This site regulates phosphate backbone rotation necessary for dsDNA exonuclease activity [3].
The rational design of PFM01 leveraged the "anchored plasticity" strategy, a concept borrowed from nitric oxide synthase inhibitor development. This approach exploits structural flexibility in protein loops surrounding the active site. Computational and structural analysis revealed that the His61 loop in MRE11 provides a stable anchor point due to its hydrophobic interactions (Leu59, Leu60) and coordination with the catalytic Mn²⁺ ion via Asp58. In contrast, the adjacent Asn93 loop exhibits conformational flexibility and is implicated in ssDNA binding. Researchers hypothesized that introducing bulky N-alkyl substituents on the Mirin scaffold could shift binding towards the Asn93 loop, sterically hindering endonuclease substrate access [3].
This hypothesis was validated through the synthesis and structural characterization of PFM01 (iso-butyl chain) and PFM03 (sec-butyl chain). Co-crystallization studies at 2.3–2.4 Å resolution demonstrated that PFM01 binds approximately 7Å closer to the MRE11 dimer interface compared to Mirin. This repositioning occurs because the alkyl chain displaces the flexible Asn93 loop into the adjacent ssDNA-binding groove, geometrically blocking DNA conformational changes required for endonucleolytic cleavage. Importantly, this binding mode does not interfere with exonuclease activities, achieving unprecedented selectivity [3] [10]. The structural evolution from Mirin to PFM01 represents a milestone in targeting elusive allosteric sites within the MRE11 nuclease domain.
Table 1: Structural and Functional Properties of MRE11 Inhibitors
Compound | Molecular Weight (g/mol) | Specificity | Binding Site | Key Structural Modifications |
---|---|---|---|---|
Mirin | 246.29 | Exonuclease | His61 loop | Pseudothiohydantoin ring, styryl hydroxyl |
PFM39 | 261.33 | Exonuclease | His61 loop | Styryl hydroxyl → amino group |
PFM01 | 293.40 | Endonuclease | Asn93 loop/Dimer interface | N-alkylation (iso-butyl), rhodanine ring |
The MRN complex (MRE11-RAD50-NBS1) orchestrates the initial processing of DNA double-strand breaks (DSBs), directing repair toward either error-prone non-homologous end joining (NHEJ) or high-fidelity homologous recombination (HR). MRE11’s dual nuclease activities – 3'→5' exonuclease and structure-specific endonuclease – play distinct yet interconnected roles in this pathway choice. PFM01’s precision in inhibiting endonuclease activity provided a groundbreaking tool to dissect these mechanisms and exploit them therapeutically [3] [8].
Biochemical studies revealed that MRE11 endonuclease activity initiates resection at blocked DNA ends (e.g., bound by Ku70/80 or adducts). This cleavage creates entry points for EXO1/BLM nucleases to generate 3' ssDNA overhangs essential for HR. PFM01 inhibition of endonuclease activity (IC₅₀ ~100 μM in cellular assays) disrupts this initiation step, preventing RAD51 focus formation – a marker of HR progression – in both wild-type and BRCA2-deficient cells. Consequently, repair is shunted toward NHEJ, as demonstrated by increased repair fidelity in H1299 dA3 reporter cells treated with PFM01 [3] [10].
This mechanistic shift holds profound implications for cancer therapy, particularly in tumors with pre-existing HR defects (e.g., BRCA1/2 mutations). BRCA-deficient cells rely on residual MRE11-dependent endonucleolytic processing for DSB repair. PFM01 exacerbates their repair deficiency by:
The therapeutic rationale extends beyond HR deficiency. Elevated MRE11 expression correlates with radioresistance in multiple cancers, while ionizing radiation can paradoxically generate truncated MRE11 isoforms with impaired function. PFM01’s ability to selectively inhibit full-length MRE11 endonuclease activity offers a strategy to counteract this adaptive resistance mechanism and enhance radiotherapeutic efficacy [4] [8].
Table 2: Impact of PFM01 on DNA Repair Pathway Dynamics
Cellular Process | Effect of PFM01 | Functional Consequence | Therapeutic Implication |
---|---|---|---|
Endonucleolytic resection initiation | Inhibition | Reduced 3' ssDNA overhang generation | Suppression of homologous recombination |
NHEJ efficiency | Enhancement | Increased error-prone repair | Sensitization to replication stress |
RAD51 focus formation | Diminution | Impaired strand invasion | Synthetic lethality in BRCA-deficient cells |
MRN-mediated transcription at DSBs | Indirect promotion* | Amplified DNA damage signaling | Enhanced radiation sensitivity |
*Via preserved DNA melting activity [6]
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